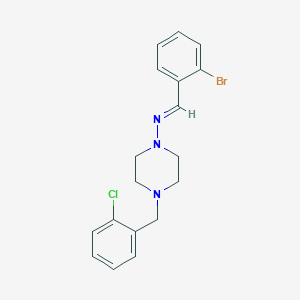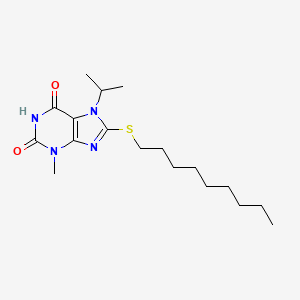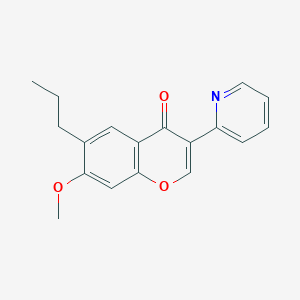
(2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine is a complex organic compound that features both bromine and chlorine substituents on a benzylidene and piperazine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2-bromo-benzaldehyde with an amine to form the benzylidene intermediate.
Piperazine Derivative Synthesis: Separately, 2-chloro-benzyl chloride is reacted with piperazine to form the 4-(2-chloro-benzyl)-piperazine derivative.
Final Coupling Reaction: The benzylidene intermediate is then coupled with the piperazine derivative under appropriate conditions, often involving a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, which are useful for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Condensation Reactions: The benzylidene moiety can engage in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced amine.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, this compound can be used to study the effects of halogenated benzylidene derivatives on biological systems. Its structural features allow it to interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties. The presence of both bromine and chlorine atoms can enhance the compound’s ability to penetrate biological membranes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine exerts its effects depends on its interaction with molecular targets. The benzylidene moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-benzylidene)-(4-(2-fluoro-benzyl)-piperazin-1-YL)-amine: Similar structure but with a fluorine atom instead of chlorine.
(2-Chloro-benzylidene)-(4-(2-bromo-benzyl)-piperazin-1-YL)-amine: Chlorine and bromine positions are swapped.
(2-Bromo-benzylidene)-(4-(2-methyl-benzyl)-piperazin-1-YL)-amine: Methyl group instead of chlorine.
Uniqueness
The unique combination of bromine and chlorine in (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine provides distinct electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological spaces.
Properties
Molecular Formula |
C18H19BrClN3 |
|---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
(E)-1-(2-bromophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H19BrClN3/c19-17-7-3-1-5-15(17)13-21-23-11-9-22(10-12-23)14-16-6-2-4-8-18(16)20/h1-8,13H,9-12,14H2/b21-13+ |
InChI Key |
FLTQNBFKEVWGHR-FYJGNVAPSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)
![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)




![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)
![Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)


![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)
![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)
